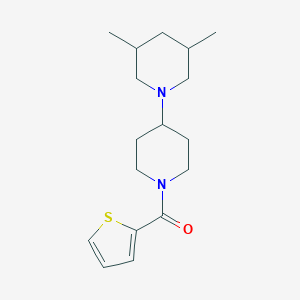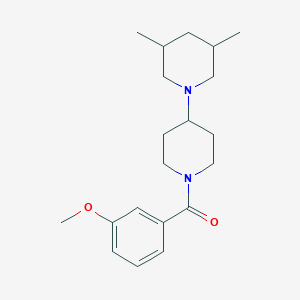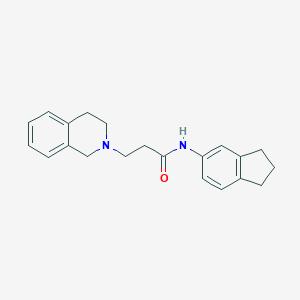![molecular formula C24H32N4O4S B247209 N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247209.png)
N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide, commonly known as N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-(piperidin-1-ylsulfonyl)phenyl)acetamide or TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer and autoimmune diseases. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cell signaling pathways.
Mechanism of Action
TAK-659 works by inhibiting the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. By blocking the activity of these enzymes, TAK-659 disrupts the signaling pathways that are required for the survival and proliferation of cancer cells and immune cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, suppression of cytokine production, and modulation of immune cell function. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its potent and selective inhibition of several protein kinases involved in cell signaling pathways. This makes it an attractive candidate for the treatment of cancer and autoimmune diseases. However, one limitation of TAK-659 is that it may have off-target effects on other enzymes or pathways, which could lead to unwanted side effects.
Future Directions
There are several potential future directions for the development of TAK-659 and related compounds. One area of interest is the development of combination therapies that target multiple pathways involved in cancer or autoimmune disease. Another area of interest is the development of more selective inhibitors that target specific protein kinases or signaling pathways. Finally, there is also interest in exploring the potential use of TAK-659 in other disease areas, such as infectious diseases or neurodegenerative diseases.
Conclusion
TAK-659 is a promising small molecule inhibitor that has demonstrated potent anti-tumor and anti-inflammatory activity in preclinical models. Its mechanism of action involves the inhibition of several protein kinases involved in cell signaling pathways, making it an attractive candidate for the treatment of cancer and autoimmune diseases. However, further research is needed to fully understand its potential advantages and limitations, as well as its potential future directions for development.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the reaction of 4-(4-aminophenyl)piperidine with 2-methoxybenzaldehyde to form the corresponding imine, which is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with 4-(4-chlorosulfonylphenyl)acetic acid to form the final product.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases, where it has demonstrated potent anti-tumor and anti-inflammatory activity. It has been shown to inhibit the activity of several protein kinases involved in cell signaling pathways, including BTK, ITK, and JAK3.
properties
Product Name |
N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide |
|---|---|
Molecular Formula |
C24H32N4O4S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[4-[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C24H32N4O4S/c1-19(29)25-20-7-9-22(10-8-20)33(30,31)28-13-11-21(12-14-28)26-15-17-27(18-16-26)23-5-3-4-6-24(23)32-2/h3-10,21H,11-18H2,1-2H3,(H,25,29) |
InChI Key |
BZNQTZGIPXMNFE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)

![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]propanamide](/img/structure/B247139.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)


![N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247146.png)
![N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247152.png)
![N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247156.png)